![molecular formula C11H11N3O2S B3020209 2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid CAS No. 854137-72-7](/img/structure/B3020209.png)
2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to an acetic acid moiety and a sulfanyl group (also known as a thiol group). The presence of the acetic acid group suggests that this compound could act as a weak acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-triazole ring and the introduction of the acetic acid and sulfanyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the acetic acid moiety, and the sulfanyl group. The 1,2,4-triazole ring is a five-membered ring containing three nitrogen atoms and two carbon atoms. The acetic acid moiety would contribute to the polarity of the molecule, and the sulfanyl group could potentially engage in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the acetic acid moiety suggests that it would have some degree of acidity. The compound is likely to be polar due to the presence of several polar functional groups .Scientific Research Applications
- The 4,5-disubstituted-3-mercaptotriazolic nucleus, to which this compound belongs, plays a crucial role in designing bioactive molecules. Some derivatives exhibit antibacterial and antifungal properties .
- The compound’s structure suggests potential anti-HIV activity. Scientists have investigated its effects on viral replication and entry inhibition .
- Researchers have studied its impact on inflammatory markers and cytokines, aiming to develop anti-inflammatory drugs .
- The compound’s structural similarity to indole-3-acetic acid (a plant hormone) suggests possible applications in plant growth regulation .
Antibacterial and Antifungal Activity
Anti-HIV Activity
Anti-Inflammatory Properties
Cytotoxicity Against Cancer Cells
Plant Growth Regulation
Chemical Synthesis and Derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to target key functional proteins in bacterial cell division .
Mode of Action
It’s known that similar compounds interact with their targets, leading to inhibition of bacterial cell division .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of bacterial cell division .
Result of Action
Similar compounds have been found to inhibit bacterial cell division, leading to their antimicrobial activity .
Future Directions
properties
IUPAC Name |
2-[3-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-3-2-4-8(5-7)10-12-13-11(17)14(10)6-9(15)16/h2-5H,6H2,1H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPRYQCPRHKYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.